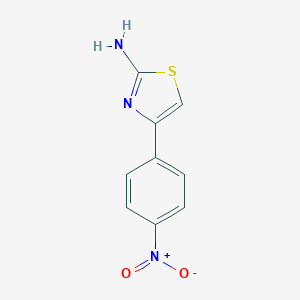

4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJWJIWXCUKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039238 | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-09-8 | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-nitrophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(p-nitrophenyl)-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Nitrophenyl)-2-thiazolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F5REB7MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization

The synthesis of 2-aminothiazole (B372263) derivatives is often achieved through the Hantzsch thiazole (B1198619) synthesis, a classical method involving the reaction between α-haloketones and thioamides. wikipedia.org For 4-(4-Nitrophenyl)-1,3-thiazol-2-amine, a common synthetic route involves the reaction of a p-nitrophenyl-substituted α-haloketone (like 2-bromo-1-(4-nitrophenyl)ethan-1-one) with thiourea. nih.gov This condensation reaction typically occurs by refluxing the reactants in a suitable solvent, such as ethanol.

The resulting compound, this compound, is a solid at room temperature with a reported melting point between 267-269 °C and 283-287 °C, depending on the source. nist.govsigmaaldrich.com Its identity and purity are confirmed using various analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇N₃O₂S | nist.govsigmaaldrich.comnist.gov |

| Molecular Weight | 221.24 g/mol | sigmaaldrich.com |

| CAS Number | 2104-09-8 | nist.govnist.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 283-287 °C | sigmaaldrich.com |

| InChIKey | RIKJWJIWXCUKQV-UHFFFAOYSA-N | nist.govnist.gov |

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectral Analysis and Signal Correlation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the nitrophenyl group and the thiazole (B1198619) ring proton. The aromatic protons typically resonate in the downfield region, between δ 7.5 and 8.3 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The thiazole ring proton is also observed in this region. The amino group protons (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (nitrophenyl) | 7.5 - 8.3 | m | - |

| Thiazole | 5.9 - 6.4 | s | - |

| Amino (-NH₂) | Variable | br s | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. The data presented is a general representation based on typical values for similar structures.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atoms of the nitrophenyl ring are typically observed in the range of δ 124–160 ppm. The carbon atoms of the thiazole ring also resonate in the aromatic region. The identification of quaternary carbons, such as the carbon atom of the thiazole ring attached to the nitrophenyl group and the carbon atom bonded to the amino group, is a key aspect of the ¹³C NMR analysis.

Interactive ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (nitrophenyl) | 124 - 160 |

| Thiazole (C-2) | ~168 |

| Thiazole (C-4) | ~150 |

| Thiazole (C-5) | ~102 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions. The assignments are based on general values for 2-aminothiazole (B372263) derivatives.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. For instance, it would show the coupling between the ortho, meta, and para protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the nitrophenyl and thiazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity of quaternary carbons. For example, correlations would be expected between the thiazole proton and the carbons of the nitrophenyl ring, and between the amino protons and the C-2 and C-4 carbons of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The key vibrational frequencies confirm the presence of the amino and nitro groups, as well as the thiazole and phenyl rings.

Interactive IR Absorption Data Table for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3550 | N-H (amino group) | Stretching |

| ~1621 | C=N (thiazole ring) | Stretching |

| ~1520 and ~1340 | -NO₂ (nitro group) | Asymmetric and Symmetric Stretching |

The N-H stretching vibration around 3550 cm⁻¹ is characteristic of the primary amine. The C=N stretching of the thiazole ring is observed around 1621 cm⁻¹. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are also prominent features of the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

HRMS provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₉H₇N₃O₂S) is 221.0259 g/mol . Electrospray ionization (ESI) is a common technique for the analysis of such compounds, often showing a prominent peak for the protonated molecule [M+H]⁺.

While a detailed fragmentation study is not widely published, the fragmentation pattern would likely involve cleavage of the thiazole ring and loss of the nitro group. Common fragments would include the nitrophenyl cation and various fragments of the aminothiazole moiety.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

For such derivatives, the thiazole ring is typically found to be planar. The dihedral angle between the thiazole ring and the phenyl ring is a key structural parameter. In the case of the chlorophenyl derivative, this angle was found to be 9.2°. The crystal packing is stabilized by intermolecular interactions, such as hydrogen bonding involving the amino group and C-H···π interactions. For a precise structure, typical R-factors of less than 0.05 are expected for a high-quality crystal structure determination.

Elemental Analysis for Stoichiometric Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula. This method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and in this case, sulfur (S)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close agreement between the found and calculated values serves as a crucial indicator of the sample's purity and confirms its stoichiometric composition.

For this compound, the molecular formula is established as C₉H₇N₃O₂S. molbase.comsigmaaldrich.comnist.gov Based on this formula and the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol , O: 16.00 g/mol , S: 32.07 g/mol ), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 221.24 g/mol . sigmaaldrich.com

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011) / 221.24 * 100% = 48.86%

Hydrogen (H): (7 * 1.008) / 221.24 * 100% = 3.19%

Nitrogen (N): (3 * 14.007) / 221.24 * 100% = 18.99%

Sulfur (S): (1 * 32.06) / 221.24 * 100% = 14.49%

In a typical characterization process, a sample of the synthesized this compound would be subjected to combustion analysis. This technique burns the sample in an excess of oxygen, converting the elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, allowing for the calculation of the original elemental percentages.

The research findings are summarized in the data table below, which presents the calculated theoretical values. In standard practice, experimental results are considered acceptable if they fall within ±0.4% of these calculated values, confirming that the synthesized compound has the correct empirical formula and a high degree of purity.

Table 1: Comparison of Calculated and Found Elemental Analysis Data for C₉H₇N₃O₂S

| Element | Theoretical % | Found % | Difference % |

| Carbon (C) | 48.86 | Data not available in cited literature | - |

| Hydrogen (H) | 3.19 | Data not available in cited literature | - |

| Nitrogen (N) | 18.99 | Data not available in cited literature | - |

| Sulfur (S) | 14.49 | Data not available in cited literature | - |

While specific experimental values from research literature are not provided here, the verification process hinges on the comparison shown in Table 1. A minimal difference between the theoretical and found percentages would provide strong evidence for the successful synthesis and purity of this compound, validating its chemical structure in conjunction with spectroscopic methods.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 4-(4-Nitrophenyl)-1,3-thiazol-2-amine and its derivatives, DFT calculations are typically performed using basis sets such as B3LYP/6-311G(d,p) to optimize the molecular geometry and determine key structural parameters.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole-Phenyl System (Based on DFT Calculations)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S (Thiazole) | ~1.76 |

| Bond Length (Å) | C=N (Thiazole) | ~1.31 |

| Bond Length (Å) | C-N (Amine) | ~1.37 |

| Bond Length (Å) | C-C (Inter-ring) | ~1.47 |

| Bond Length (Å) | C-N (Nitro) | ~1.48 |

| Bond Angle (°) | C-S-C (Thiazole) | ~89.5 |

| Bond Angle (°) | S-C=N (Thiazole) | ~115.0 |

| Dihedral Angle (°) | Phenyl-Thiazole Twist | ~20-30 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich 2-aminothiazole (B372263) moiety, particularly on the sulfur and nitrogen atoms. Conversely, the LUMO is concentrated on the electron-deficient 4-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro (-NO₂) group. This spatial separation of the frontier orbitals indicates a strong intramolecular charge transfer (ICT) character upon electronic excitation. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the nitro group significantly lowers the LUMO energy, resulting in a smaller energy gap compared to unsubstituted analogs, which enhances the molecule's potential for electronic applications and influences its biological interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Aryl-Thiazole System

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 4.0 |

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating theoretical ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for confirming molecular structures determined through synthesis and for assigning experimental NMR signals.

Aromaticity is a fundamental concept in chemistry linked to cyclic delocalization of π-electrons, which confers significant stability. The Nucleus-Independent Chemical Shift (NICS) calculation is a widely used magnetic criterion for quantifying aromaticity. It involves placing a "ghost" atom (Bq) at the center of a ring and calculating the magnetic shielding at that point; a negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

Table 3: Representative NICS(1)zz Values for Aromatic Rings

| Ring System | Calculated NICS(1)zz (ppm) | Aromaticity |

|---|---|---|

| Benzene (Reference) | -29.0 to -35.0 | Aromatic |

| Thiazole (B1198619) | -15.0 to -20.0 | Aromatic |

| Phenyl (in derivative) | -25.0 to -32.0 | Aromatic |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

While DFT provides information on static, optimized structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time in a simulated environment (e.g., in water or other solvents). MD simulations are used to study conformational flexibility, solvent interactions, and the stability of ligand-protein complexes.

For this compound, MD simulations can be employed to understand its behavior in a biological context. By simulating the molecule in a water box, researchers can analyze its solvation, identify which atoms have pronounced interactions with water molecules, and assess the stability of its different conformations. When docked into a protein active site, MD simulations are essential for validating the stability of the binding pose. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored to ensure the complex remains stable throughout the simulation. Such studies on related thiazole derivatives have confirmed stable binding within target proteins, reinforcing the validity of initial docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict a specific biological activity, such as anticancer or antimicrobial effects. The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, steric, and physicochemical properties) for each compound in a training set. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build an equation that correlates these descriptors with the observed activity. Studies on other thiazole derivatives have successfully used 2D and 3D-QSAR approaches to build predictive models for activities like influenza neuraminidase inhibition. These models help identify the key structural features required for high potency, guiding the design of more effective therapeutic agents.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. It is a cornerstone of structure-based drug design, providing insights into binding affinity, specificity, and the nature of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The this compound scaffold has been the subject of numerous molecular docking studies against various biological targets. For example, derivatives have been docked into the active sites of cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases (CDKs). In these studies, the 2-amino group and the nitrogen atom of the thiazole ring often act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the protein's active site (e.g., MET, LYS, ASP). The nitrophenyl group frequently engages in π-π stacking or hydrophobic interactions within the binding pocket. The results are typically evaluated using a scoring function that estimates the binding energy (kcal/mol), with more negative scores indicating stronger binding. Docking studies on similar compounds have identified key interactions and provided a rationale for their observed biological activities, guiding further optimization.

Table 4: Representative Molecular Docking Results for Thiazole Derivatives Against Various Protein Targets

| Protein Target (PDB ID) | Ligand (Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR (3ERT) | Isatin-thiazole derivative | -8.51 | Leu718, Val726, Ala743, Lys745 |

| Bacterial Gyrase (2XCT) | Thiazole inhibitor | -8.10 | Asp81, Gly85, Ser88 |

| CDK6 (1XO2) | Pyrimidine-thiazole derivative | -7.95 | Val23, Ala33, His100, Asp102 |

The Hantzsch thiazole synthesis is the widely recognized method for the preparation of this and related 2-aminothiazole derivatives. This reaction classically involves the condensation of an α-haloketone with a thiourea. For the specific synthesis of this compound, the reactants would be 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea.

While the general mechanism of the Hantzsch synthesis is understood to proceed through initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring, detailed computational studies that model this specific reaction pathway, including the geometries and energies of the transition states for the 4-nitrophenyl substituted compound, are not available in the reviewed literature.

Computational studies on other thiazole derivatives were identified; however, these investigations focus on the properties of the resulting molecules, such as their electronic structure, potential biological activity, or spectroscopic characteristics, rather than the kinetic and thermodynamic parameters of their synthesis.

Consequently, due to the absence of specific research data on the computational elucidation of the reaction mechanism and transition states for this compound, the requested article section with detailed research findings and data tables cannot be generated at this time.

Chemical Reactivity and Transformation Studies of 4 4 Nitrophenyl 1,3 Thiazol 2 Amine

Nucleophilic Reactivity of the Amine Group

The exocyclic amine group at the C2 position of the thiazole (B1198619) ring is a primary site for nucleophilic reactions. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. libretexts.orgmsu.edu This reactivity is somewhat moderated by the delocalization of the lone pair into the aromatic thiazole ring, which can reduce its basicity compared to simple alkylamines. msu.edu Nevertheless, this group readily participates in reactions with a variety of electrophiles.

Common reactions involving the amine group include:

Alkylation: Reaction with halogenoalkanes can introduce alkyl substituents on the amine nitrogen. This reaction proceeds via nucleophilic substitution, potentially leading to secondary amines, tertiary amines, and even quaternary ammonium salts depending on the reaction conditions and stoichiometry. libretexts.org

Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of the corresponding N-(4-(4-nitrophenyl)thiazol-2-yl)amides. This is a common strategy to protect the amine group or to introduce new functional moieties. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in various biologically active molecules.

The nucleophilicity of the amine group is a cornerstone of its synthetic utility, allowing for the straightforward introduction of diverse substituents to tailor the molecule's properties.

Electrophilic Aromatic Substitution on the Thiazole and Phenyl Rings

The molecule presents two aromatic systems susceptible to electrophilic substitution: the thiazole ring and the phenyl ring. Their reactivity is significantly influenced by the existing substituents.

Thiazole Ring: The thiazole ring is inherently an electron-rich heterocycle and is generally activated towards electrophilic attack. Computational studies and experimental evidence for thiazole itself indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.org The exocyclic amino group at C2 is a strong activating group, further enhancing the electron density at the C5 position and directing electrophiles to this site.

Phenyl Ring: In contrast, the phenyl ring is strongly deactivated towards electrophilic aromatic substitution. The nitro group (-NO₂) is a powerful electron-withdrawing group and a meta-director. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the phenyl ring challenging to achieve and require harsh reaction conditions. Any substitution would be directed to the positions meta to the nitro group (and ortho to the thiazole ring).

Therefore, electrophilic aromatic substitution will preferentially occur at the C5 position of the thiazole ring due to its activated nature, while the nitrophenyl ring remains largely inert under standard electrophilic conditions.

Condensation Reactions with Aldehydes and Ketones

The primary amine group of 4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then eliminates a molecule of water to yield the final imine product. wikipedia.org

The formation of these Schiff bases is a versatile method for creating more complex molecules. A related class of compounds, (thiazol-2-yl)hydrazones, has been extensively synthesized through the condensation of 2-hydrazinylthiazole derivatives with various aromatic and heteroaromatic aldehydes and ketones. nih.gov This highlights the general applicability of this condensation strategy. The resulting imine products have extended conjugation and are often colored compounds with interesting photophysical properties.

| Reactant 1 | Aldehyde/Ketone Reactant | Resulting Schiff Base Product | Typical Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | N-Benzylidene-4-(4-nitrophenyl)thiazol-2-amine | Acid catalyst (e.g., acetic acid), reflux in ethanol |

| This compound | 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-4-(4-nitrophenyl)thiazol-2-amine | Acid catalyst, reflux in a suitable solvent |

| This compound | Acetophenone | N-(1-Phenylethylidene)-4-(4-nitrophenyl)thiazol-2-amine | Acid catalyst, removal of water |

| This compound | 3-Nitrobenzaldehyde | N-(3-Nitrobenzylidene)-4-(4-nitrophenyl)thiazol-2-amine | Acid catalyst, reflux in a suitable solvent nih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N Coupling)

Modern synthetic chemistry offers powerful tools for bond formation through metal-catalyzed cross-coupling reactions. mdpi.com this compound can be a substrate for several such transformations.

Buchwald-Hartwig Amination: The exocyclic amine can act as a nucleophile in palladium-catalyzed C-N cross-coupling reactions with aryl halides or triflates. This would lead to the formation of diaryl- or alkylaryl-substituted aminothiazoles, significantly expanding the structural diversity of derivatives.

Coupling at Aromatic Rings: While the parent molecule lacks a suitable leaving group (like a halogen) for standard Suzuki, Stille, or Heck reactions, it could be readily halogenated, particularly at the activated C5 position of the thiazole ring. The resulting 5-halo-thiazole derivative would be an excellent substrate for these cross-coupling reactions, allowing for the introduction of various aryl, vinyl, or alkyl groups.

C-H Amination: Recent advances have enabled the direct coupling of C-H bonds with N-H bonds. researchgate.net A transition-metal-free, regioselective amination of nitrobenzenes has been reported, which proceeds via a radical mechanism to form C(sp²)-N bonds, typically with high para-selectivity. researchgate.net Such a strategy could potentially be applied to couple the amine group of a different molecule to the ortho-position of the nitrophenyl ring of the title compound, although the electronic and steric factors would need careful consideration.

These catalytic methods provide efficient and modular routes to complex derivatives that would be difficult to access through traditional synthetic methods.

Cycloaddition Reactions Involving the Thiazole Moiety

The thiazole ring, as a diene-like system, has the potential to participate in cycloaddition reactions, although its aromatic character can make these reactions challenging.

Diels-Alder Reactions: Thiazoles can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with reactive dienophiles, such as alkynes. wikipedia.org These reactions generally require high temperatures due to the aromatic stability of the thiazole ring. The initial cycloadduct often undergoes a subsequent elimination of a small molecule, such as hydrogen sulfide or a nitrile, leading to the formation of a new aromatic ring, like a pyridine. wikipedia.org

[3+2] Cycloaddition: Thiazolium salts, which can be formed by alkylating the thiazole ring nitrogen, can act as 1,3-dipole precursors. These can then react with various electron-deficient alkenes or alkynes in [3+2] cycloaddition reactions to form fused heterocyclic systems. rsc.org

While not as common as substitutions, cycloaddition reactions offer a pathway to fundamentally alter the core heterocyclic structure, leading to complex polycyclic frameworks.

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) provides straightforward pathways to modify the existing functionalities of this compound, namely the amino and nitro groups. ub.eduorganic-chemistry.org

Modification of the Amino Group: As discussed in Section 5.1, the primary amine is readily converted into a wide array of other functional groups, including amides, sulfonamides, and substituted amines. libretexts.org It can also be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups at the C2 position, although such reactions on 2-aminothiazoles can be complex.

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be easily reduced to a primary amine. Common reducing agents for this transformation include:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metals in acidic media (e.g., Sn/HCl, Fe/HCl)

Sodium dithionite (Na₂S₂O₄) nih.gov

The resulting 4-(4-aminophenyl)-1,3-thiazol-2-amine is a diamine derivative with two distinct nucleophilic centers. The newly formed aniline-type amine is less nucleophilic than the 2-amino group but can be selectively functionalized, for example, by forming a diazonium salt and undergoing subsequent reactions. This reduction opens up a vast new area of derivatization possibilities.

| Starting Group | Reagents and Conditions | Resulting Group | Reference |

|---|---|---|---|

| -NH₂ (2-amino) | Acetyl chloride, pyridine | -NHCOCH₃ (Amide) | libretexts.org |

| -NH₂ (2-amino) | Bromoethane, base | -NHCH₂CH₃ (Secondary amine) | libretexts.org |

| -NO₂ (nitro) | H₂, Pd/C, Ethanol | -NH₂ (Aniline-type amine) | |

| -NO₂ (nitro) | Sodium dithionite (Na₂S₂O₄), aq. THF | -NH₂ (Aniline-type amine) | nih.gov |

Applications in Advanced Materials Science and Industrial Chemistry

Potential in Organic Electronics and Photonic Devices

The specific arrangement of electron-donor and acceptor groups across a π-conjugated bridge in 4-(4-nitrophenyl)-1,3-thiazol-2-amine is a classic design for materials with nonlinear optical (NLO) properties. researchgate.netmdpi.com Such materials are essential for photonic devices, which manipulate light for applications in communication and data processing. researchgate.netucf.edu Organic NLO materials are under intense investigation as they can exhibit large molecular hyperpolarizability (β), a key requirement for efficient NLO response. researchgate.net

Research into related heterocyclic compounds demonstrates this potential. For instance, studies on azo dyes derived from thiazoles have highlighted their significant NLO properties. researchgate.net Similarly, a triazole-thione derivative also containing a 4-nitrophenyl group, 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT), was investigated for its third-order NLO properties. researchgate.net The study found that the material exhibited significant nonlinear absorption and refraction, making it a candidate for optical limiting and switching devices. researchgate.net The nonlinearity in such molecules is often electronic in origin, which is a desirable characteristic for fast-response optical devices. researchgate.net The design of these materials often involves creating push-pull systems that enhance their optical response. mdpi.com While direct studies on this compound are limited, its structural similarity to known NLO-active molecules suggests its potential as a building block for advanced photonic materials. researchgate.netresearchgate.net

| Compound Name | Key NLO Property Investigated | Measured Value | Potential Application | Reference |

|---|---|---|---|---|

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) | Nonlinear absorption coefficient (β) | 2.99 cm/GW | Optical Limiters | researchgate.net |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) | Nonlinear refractive index (n₂) | −2.53 × 10⁻¹¹ esu | Optical Switches | researchgate.net |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) | Third-order susceptibility (χ⁽³⁾) | 2.72 × 10⁻¹³ esu | Optical Devices | researchgate.net |

| 4-chlorothiazole-based azo dyes | Second-order nonlinear properties | Good | Nonlinear Optics | researchgate.net |

Applications as Dyes and Chromogenic Materials

The compound this compound is a primary aromatic amine, making it a key intermediate in the synthesis of azo dyes. guidechem.com Azo dyes, which contain the characteristic -N=N- azo group, form one of the largest and most versatile classes of synthetic organic dyes. unb.cajbiochemtech.com The general synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another amine. unb.cacuhk.edu.hk

The amino group on the thiazole (B1198619) ring of this compound can be converted into a diazonium salt. This salt can then be coupled with various aromatic compounds to produce a wide range of colors, including shades of yellow, red, and orange. unb.cajbiochemtech.com The final color and properties of the dye are controlled by the chemical nature of both the diazo component (the thiazole derivative) and the coupling component. cuhk.edu.hk The presence of the nitro group and the heterocyclic thiazole ring can impart specific chromophoric characteristics and may enhance the dye's properties, such as its fastness and brightness on fabrics. jbiochemtech.com For example, new azo dyes synthesized from substituted amines have been successfully applied to materials like wool and cotton, yielding colors from light yellow to dark red. jbiochemtech.com

Furthermore, the reactivity of the primary amino group makes the compound a candidate for creating chromogenic and fluorogenic materials. mdpi.com For instance, reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with primary amines to yield highly fluorescent derivatives, which are valuable as labels and sensors in analytical chemistry. mdpi.comnih.gov

| Amine Precursor Type | Coupling Component Type | Resulting Product Class | Typical Colors | Reference |

|---|---|---|---|---|

| Aromatic Amine (e.g., p-Amino acetophenone) | Phenolic Compounds | Azo Dyes | Yellow to Dark Red | jbiochemtech.com |

| Aromatic Amine (e.g., 4-aminophenol) | Naphthalen-2-ol | Azo Dyes | Intense Red | cuhk.edu.hk |

| Primary/Secondary Amine | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | NBD-amino derivatives | Yellow to Red (Often Fluorescent) | mdpi.com |

| 2-amino-1,3,4-thiadiazoles | N,N-dialkyl anilines | Thiadiazole Azo Dyes | Varies | rsc.org |

Research on Corrosion Inhibition Properties and Adsorption Mechanisms

Thiazole derivatives are widely recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. eurjchem.comresearchgate.net Their inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netnih.gov The adsorption occurs through the heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings, which act as adsorption centers. researchgate.netmdpi.com

The molecular structure of this compound contains multiple active sites for adsorption: the sulfur and nitrogen atoms of the thiazole ring, the nitrogen of the amino group, the nitro group, and the phenyl ring's π-system. Studies on similar heterocyclic compounds confirm their efficacy. For example, various thiazole and thiadiazole derivatives have demonstrated significant corrosion inhibition for carbon steel and mild steel in sulfuric and hydrochloric acid solutions. eurjchem.comnih.gov The inhibition efficiency typically increases with the concentration of the inhibitor. eurjchem.commdpi.com

The adsorption of these inhibitors on the steel surface can be described by adsorption isotherms, such as the Langmuir or Temkin isotherms. eurjchem.comresearchgate.net The Langmuir isotherm suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net The nature of the adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal's d-orbitals. mdpi.com Thermodynamic parameters like the free energy of adsorption (ΔG°ads) help to elucidate the mechanism; negative values of ΔG°ads indicate spontaneous adsorption. nih.gov Research on related compounds shows that both physisorption and chemisorption can occur. mdpi.com For instance, a study on 2-amino-4-(4-methoxyphenyl)-thiazole showed it to be a highly effective inhibitor for mild steel, with its performance attributed to the molecule's ability to adsorb strongly on the steel surface. researchgate.net Polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (η%) | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| (E)-methyl 5-(4-chlorophenyl)-2-(aryldiazenyl)thiazole-4-carboxylates | Mild Steel | 1.0 M HCl | 92% | Langmuir | researchgate.netcumhuriyet.edu.tr |

| 2-amino-4-(4-methoxyphenyl)-thiazole (MPT) | Mild Steel | 0.5 M H₂SO₄ | 95% | Langmuir | researchgate.net |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 96.8% | Langmuir | mdpi.com |

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) | Mild Steel | 1 M HCl | 88.6% | Langmuir | icrc.ac.ir |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 89% | Not Specified | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be tailored for improved yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted thioureas and α-halo ketones. For example, refluxing in aprotic solvents (e.g., ethanol or DMF) under nitrogen enhances reaction efficiency. In a study, N-(3,4,5-trimethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine was synthesized with a 73% yield using a 600 MHz NMR-confirmed protocol, where reaction time and solvent polarity were critical . Optimize by monitoring intermediates via TLC and adjusting stoichiometric ratios of nitro-substituted aryl precursors.

Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment?

- Methodological Answer :

- 1H/13C-NMR : Key signals include aromatic protons (δ 7.5–8.3 ppm for nitrophenyl groups) and thiazole ring protons (δ 5.9–6.4 ppm). 13C-NMR confirms the nitrophenyl carbon environment (δ 124–160 ppm) .

- IR Spectroscopy : Detect C=N stretches (~1621 cm⁻¹) and N-H vibrations (~3550 cm⁻¹) .

- Mass Spectrometry : ESI-MS (e.g., m/z 388.2 [M+H]+) validates molecular weight .

- Elemental Analysis : Confirm purity (>95%) via %C, %H, and %N matches .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry and intermolecular interactions in 4-(4-nitrophenyl)thiazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX software ) reveals bond angles, dihedral angles, and packing motifs. For example, in 4-(4-chlorophenyl)-N-benzylidene-1,3-thiazol-2-amine , the thiazole ring was inclined at 9.2° relative to the chlorophenyl group, with intermolecular C–H⋯π interactions stabilizing the crystal lattice . Key parameters:

- Unit cell dimensions : a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å.

- R-factor : <0.05 for high precision .

Q. What computational approaches (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d) models HOMO-LUMO gaps and electrostatic potentials. The Colle-Salvetti correlation-energy formula can estimate electron density distributions, aiding in predicting sites for electrophilic/nucleophilic attacks. For example, the nitro group’s electron-withdrawing effect reduces electron density on the thiazole ring, influencing reactivity .

Q. How do structural modifications impact biological activity (e.g., tubulin inhibition)?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., varying substituents on the aryl group) and testing via:

- Tubulin polymerization assays : Measure IC50 values using purified tubulin.

- Cell viability assays : Compare cytotoxicity in cancer vs. normal cell lines.

In a study, the trimethoxyphenyl analog showed enhanced tubulin binding due to hydrophobic interactions, while the nitro group improved cellular uptake .

Q. How to resolve contradictions in spectroscopic or crystallographic data across studies?

- Methodological Answer : Cross-validate using complementary techniques:

- SC-XRD vs. PXRD : Confirm polymorphism or solvate formation.

- DFT-optimized structures vs. experimental data : Identify discrepancies in bond lengths/angles due to crystal packing effects .

- Multi-nuclear NMR (e.g., 15N) : Resolve ambiguities in tautomeric forms .

Notes

- For synthetic protocols, validate scalability via microreactor or flow chemistry trials.

- Cross-reference spectral databases (e.g., CCDC, PubChem) to confirm novel findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.